molecular formula C24H32S3 B14886046 3-dodecyl-2,5-dithiophen-2-ylthiophene

3-dodecyl-2,5-dithiophen-2-ylthiophene

Cat. No.: B14886046
M. Wt: 416.7 g/mol
InChI Key: ALAWLNQNICRFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-dodecyl-2,5-dithiophen-2-ylthiophene: is a conjugated polymer that belongs to the family of thiophene-based compounds. These compounds are known for their exceptional electronic and optoelectronic properties, making them valuable in various scientific and industrial applications. The presence of dodecyl side chains enhances the solubility and processability of the polymer, making it suitable for use in organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-dodecyl-2,5-dithiophen-2-ylthiophene typically involves the Stille coupling reaction. This reaction is performed between 3-dodecyl-2,5-dibromothiophene and (E)-1,2-bis(tributylstannyl)ethylene . The reaction is carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The resulting polymer is then purified through precipitation and re-dissolution in suitable solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The polymer is produced in bulk reactors, and the purification process involves multiple steps of washing and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 3-dodecyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the polymer back to its thiol form.

    Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation is typically carried out using bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Chemistry: 3-dodecyl-2,5-dithiophen-2-ylthiophene is widely used in the development of organic semiconductors. Its high charge mobility and stability make it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological sensing and medical diagnostics. The polymer’s ability to conduct electricity and interact with biological molecules makes it a promising material for biosensors.

Industry: In the industrial sector, this compound is used in the production of flexible electronic devices, light-emitting diodes (LEDs), and electrochromic displays .

Mechanism of Action

The mechanism of action of 3-dodecyl-2,5-dithiophen-2-ylthiophene in electronic applications involves the delocalization of π-electrons along the conjugated polymer backbone. This delocalization allows for efficient charge transport, which is essential for the performance of electronic devices. The dodecyl side chains enhance the solubility and processability of the polymer, allowing it to form uniform thin films .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its longer dodecyl side chains, which enhance its solubility and processability compared to polymers with shorter side chains. This makes it particularly suitable for applications requiring high-quality thin films and efficient charge transport.

Properties

Molecular Formula

C24H32S3

Molecular Weight

416.7 g/mol

IUPAC Name

3-dodecyl-2,5-dithiophen-2-ylthiophene

InChI

InChI=1S/C24H32S3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19-23(21-15-12-17-25-21)27-24(20)22-16-13-18-26-22/h12-13,15-19H,2-11,14H2,1H3

InChI Key

ALAWLNQNICRFKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.